molecular formula C9H15N3 B15359857 4-Imidazol-1-yl-2-methylpiperidine

4-Imidazol-1-yl-2-methylpiperidine

Cat. No.: B15359857
M. Wt: 165.24 g/mol
InChI Key: SBSPHCINJDVPNJ-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of an imidazole ring attached to a piperidine ring, making it a valuable intermediate in various chemical syntheses and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Imidazol-1-yl-2-methylpiperidine typically involves the reaction of imidazole with 2-methylpiperidine under specific conditions. One common method is the nucleophilic substitution reaction, where imidazole acts as a nucleophile and attacks the electrophilic carbon in 2-methylpiperidine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors or batch reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reaction time, to optimize yield and purity. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 4-Imidazol-1-yl-2-methylpiperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

4-Imidazol-1-yl-2-methylpiperidine has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.

  • Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor ligands.

  • Medicine: It has potential therapeutic applications, such as in the development of drugs for treating neurological disorders and inflammation.

  • Industry: this compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

4-Imidazol-1-yl-2-methylpiperidine is structurally similar to other compounds containing imidazole and piperidine rings, such as 4-Imidazol-1-ylphenol and 4-(Imidazol-1-yl)phenol. its unique combination of functional groups and substitution pattern distinguishes it from these compounds, making it suitable for specific applications.

Comparison with Similar Compounds

  • 4-Imidazol-1-ylphenol

  • 4-(Imidazol-1-yl)phenol

  • 4-Amino-5-(6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-6(7H)-one

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

4-imidazol-1-yl-2-methylpiperidine

InChI

InChI=1S/C9H15N3/c1-8-6-9(2-3-11-8)12-5-4-10-7-12/h4-5,7-9,11H,2-3,6H2,1H3

InChI Key

SBSPHCINJDVPNJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCN1)N2C=CN=C2

Origin of Product

United States

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